3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a butyl group at the 1-position, a chlorine atom at the 5-position, and a methyl group at the 3-position on the pyrazole ring, with a prop-2-enoic acid moiety attached at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-butyl-3-methyl-1H-pyrazol-4-amine as the starting material.
Halogenation: Chlorination of the pyrazol-4-amine at the 5-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Carboxylation: Introduction of the prop-2-enoic acid group can be achieved through a carboxylation reaction using reagents like carbon monoxide (CO) and a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the prop-2-enoic acid group to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring, particularly at the nitrogen atoms.
Substitution: Substitution reactions at the chlorine or butyl groups can be achieved using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under suitable conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of amines or amides.
Substitution: Formation of various substituted pyrazoles or derivatives.
Scientific Research Applications
3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects such as inhibition or activation of certain pathways.
Comparison with Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.
3-(1-butyl-5-chloro-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: Similar structure but with different functional groups.
Uniqueness: this compound is unique due to its specific combination of substituents on the pyrazole ring and the presence of the prop-2-enoic acid group, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
(E)-3-(1-butyl-5-chloro-3-methylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-4-7-14-11(12)9(8(2)13-14)5-6-10(15)16/h5-6H,3-4,7H2,1-2H3,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDONPTZBRDPV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=N1)C)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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